molecular formula C25H29N3O3 B11320306 5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11320306
M. Wt: 419.5 g/mol
InChI Key: XNRWTUYEYULIEY-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a piperidine moiety, and ethoxyphenyl and phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions may target the oxazole ring or the carboxamide group.

    Substitution: Substitution reactions can occur at various positions on the phenyl rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.

Medicine

In medicine, 5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide may be investigated for its pharmacological properties. It could potentially act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile and valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H29N3O3/c1-2-30-21-13-11-20(12-14-21)24-17-22(27-31-24)25(29)26-18-23(19-9-5-3-6-10-19)28-15-7-4-8-16-28/h3,5-6,9-14,17,23H,2,4,7-8,15-16,18H2,1H3,(H,26,29)

InChI Key

XNRWTUYEYULIEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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